molecular formula C26H26N4O2S B2770438 2-((4-Methylphenyl)sulfonyl)-3-(phenylamino)-3-(4-phenylpiperazinyl)prop-2-enenitrile CAS No. 1025215-57-9

2-((4-Methylphenyl)sulfonyl)-3-(phenylamino)-3-(4-phenylpiperazinyl)prop-2-enenitrile

Cat. No. B2770438
CAS RN: 1025215-57-9
M. Wt: 458.58
InChI Key: BUEOQIVMSFAJJM-QPLCGJKRSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C26H26N4O2S. It contains a sulfonyl group attached to a 4-methylphenyl group, a phenylamino group, and a 4-phenylpiperazinyl group. The exact spatial arrangement of these groups would be determined by the compound’s specific stereochemistry, which isn’t provided in the available information.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Unfortunately, specific information about the melting point, boiling point, density, and other physical properties of this compound are not provided in the available resources .

Scientific Research Applications

Conformational and Molecular Structures

Research into α,β-unsaturated acrylonitrile derivatives, closely related to the compound of interest, has provided insights into their conformational and molecular structures, revealing how the introduction of certain moieties affects π-π interactions and self-assembly behaviors in the solid state. Studies have explored the photophysical properties and frontier orbitals of these compounds, highlighting the impact of solvent polarity and molecular structure on their properties (Percino et al., 2016).

Molecular Synthesis Techniques

Advancements in molecular synthesis techniques have been demonstrated, including new methods for the preparation of sulfonamides. These methods have shown improved yields and potential for generating compounds with significant activity at specific receptor sites, indicating their utility in the development of pharmaceutical agents (Luo Yan et al., 2006).

Metal Complex Formation

Studies have shown the ability of related compounds to form complexes with metals, leading to new structures with potential applications in catalysis and material science. These complexes have been characterized by various techniques, providing valuable information on their structures and properties (Bermejo et al., 2000).

Photochemical Transformations

Research into the photochemical transformations of methacrylate polymers related to the compound has shown the potential for these materials in applications requiring light-responsive properties. The studies have explored the effects of light and laser radiation on the isomerization processes and the resulting changes in material properties (Kucharski et al., 2002).

Pharmacological Applications

Several studies have focused on the pharmacological applications of compounds structurally similar to "2-((4-Methylphenyl)sulfonyl)-3-(phenylamino)-3-(4-phenylpiperazinyl)prop-2-enenitrile," highlighting their potential as receptor antagonists and in the synthesis of molecules with significant biological activity (Silvestri et al., 2003).

properties

IUPAC Name

(Z)-3-anilino-2-(4-methylphenyl)sulfonyl-3-(4-phenylpiperazin-1-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O2S/c1-21-12-14-24(15-13-21)33(31,32)25(20-27)26(28-22-8-4-2-5-9-22)30-18-16-29(17-19-30)23-10-6-3-7-11-23/h2-15,28H,16-19H2,1H3/b26-25-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEOQIVMSFAJJM-QPLCGJKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=C(NC2=CC=CC=C2)N3CCN(CC3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C(/NC2=CC=CC=C2)\N3CCN(CC3)C4=CC=CC=C4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Methylphenyl)sulfonyl)-3-(phenylamino)-3-(4-phenylpiperazinyl)prop-2-enenitrile

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